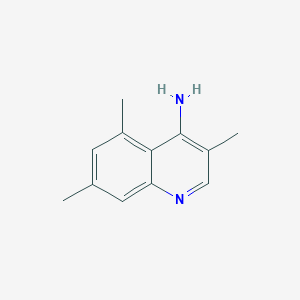

4-Quinolinamine, 3,5,7-trimethyl-

Description

Historical Perspective and Discovery Context of Substituted Quinolinamines

The journey into the world of quinolinamines is intrinsically linked to the broader history of quinoline (B57606) chemistry. Quinoline itself was first isolated from coal tar in 1834 by Friedlieb Ferdinand Runge. wikipedia.org A significant milestone in creating substituted quinolines came in 1880 with Zdenko Hans Skraup's development of the Skraup synthesis, a method involving the reaction of aniline (B41778) with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene (B124822). This, along with other seminal methods like the Combes (1888) and Friedländer (1882) syntheses, opened the door for chemists to create a vast array of quinoline derivatives with various substituents. wikipedia.org

The initial impetus for the synthesis of substituted quinolinamines was largely driven by the quest for new therapeutic agents, particularly antimalarials. The discovery of the antimalarial properties of quinine, a naturally occurring quinoline alkaloid, spurred research into synthetic analogues. This led to the development of early 4-aminoquinoline (B48711) drugs, which proved to be highly effective. The success of these early compounds solidified the importance of the substituted quinolinamine scaffold in medicinal chemistry and catalyzed further exploration of its potential. acs.orgbiointerfaceresearch.com

Significance of the Quinolinamine Scaffold in Chemical Research

The quinolinamine scaffold, a quinoline ring bearing an amine group, is a privileged structure in medicinal chemistry and materials science. rsc.org Its significance stems from the versatile biological activities exhibited by its derivatives. The nitrogen atom in the heterocyclic ring and the attached amino group provide sites for hydrogen bonding and can be readily modified, allowing for the fine-tuning of a compound's physicochemical properties and biological targets. nih.gov

Quinolinamine derivatives have demonstrated a wide spectrum of pharmacological activities, including:

Anticancer: Certain substituted quinolinamines have shown potent antiproliferative effects against various cancer cell lines. nih.gov

Anti-inflammatory: The scaffold is a key component in compounds designed to modulate inflammatory pathways. biointerfaceresearch.com

Antimalarial: The 4-aminoquinoline core is famously found in drugs like chloroquine (B1663885) and amodiaquine. biointerfaceresearch.com

Antibacterial: Many quinolinamine derivatives exhibit significant antibacterial properties. nih.gov

The ability to introduce a variety of substituents at different positions on the quinoline ring allows for the creation of large libraries of compounds for screening, making the quinolinamine scaffold a cornerstone in the discovery of new drugs. rsc.org

Naming Convention and Structural Rationale for 4-Quinolinamine, 3,5,7-trimethyl-

The name "4-Quinolinamine, 3,5,7-trimethyl-" is derived from the systematic nomenclature rules established by the International Union of Pure and Applied Chemistry (IUPAC). Let's break down the name to understand the compound's structure:

Quinoline: This is the parent heterocycle, a bicyclic aromatic compound consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring.

-amine: This suffix indicates the presence of a primary amine group (-NH₂) as the principal functional group.

4-Quinolinamine: The "4-" locant specifies that the amine group is attached to the carbon atom at the 4th position of the quinoline ring system.

trimethyl-: This prefix indicates the presence of three methyl groups (-CH₃).

3,5,7-: These locants specify that the three methyl groups are attached to the carbon atoms at the 3rd, 5th, and 7th positions of the quinoline ring, respectively.

Therefore, the name precisely describes a quinoline molecule with an amino group at position 4 and methyl groups at positions 3, 5, and 7.

Structural Rationale: The specific placement of the trimethyl groups on the quinolinamine scaffold can be expected to influence its properties. The methyl groups are electron-donating and can affect the electron density of the aromatic system, potentially modulating the compound's reactivity and biological interactions. Their steric bulk can also influence how the molecule fits into the active site of a biological target.

Research Gaps and Opportunities Pertaining to 4-Quinolinamine, 3,5,7-trimethyl-

A comprehensive search of the scientific literature reveals a significant research gap concerning the specific compound 4-Quinolinamine, 3,5,7-trimethyl-. While extensive research exists on the broader class of substituted quinolinamines, this particular trimethyl-substituted derivative appears to be largely unexplored.

This lack of specific data presents several opportunities for future research:

Synthesis: Developing and optimizing a synthetic route to produce 4-Quinolinamine, 3,5,7-trimethyl- with good yield and purity would be the first crucial step. Established methods for quinoline synthesis could be adapted for this purpose.

Characterization: Thorough characterization of the compound's physicochemical properties, such as its solubility, melting point, and spectral data (NMR, IR, MS), is essential.

Biological Screening: Given the wide range of biological activities associated with the quinolinamine scaffold, screening 4-Quinolinamine, 3,5,7-trimethyl- for various pharmacological effects (e.g., anticancer, antimicrobial, anti-inflammatory) could uncover novel therapeutic potential.

Structure-Activity Relationship (SAR) Studies: Investigating how the specific substitution pattern of this compound influences its biological activity, in comparison to other substituted quinolinamines, would provide valuable insights for the design of new and more potent derivatives.

The study of 4-Quinolinamine, 3,5,7-trimethyl- represents an open area for chemical and pharmacological investigation, with the potential to contribute new knowledge to the field of medicinal chemistry.

Structure

2D Structure

3D Structure

Properties

CAS No. |

61563-46-0 |

|---|---|

Molecular Formula |

C12H14N2 |

Molecular Weight |

186.25 g/mol |

IUPAC Name |

3,5,7-trimethylquinolin-4-amine |

InChI |

InChI=1S/C12H14N2/c1-7-4-8(2)11-10(5-7)14-6-9(3)12(11)13/h4-6H,1-3H3,(H2,13,14) |

InChI Key |

UMHYCKBOCQUIRV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C2C(=C1)N=CC(=C2N)C)C |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 4 Quinolinamine, 3,5,7 Trimethyl

Retrosynthetic Analysis and Precursor Identification

A retrosynthetic analysis of 4-Quinolinamine, 3,5,7-trimethyl- begins by disconnecting the amine group at the C4 position. This is a common strategy for 4-aminoquinolines, often installed in the final steps of a synthesis via nucleophilic aromatic substitution. This disconnection points to a key intermediate: 4-chloro-3,5,7-trimethylquinoline. The chloro group at the C4 position serves as an excellent leaving group for the subsequent amination reaction.

Further deconstruction of the 4-chloro-3,5,7-trimethylquinoline core can be approached through established quinoline (B57606) syntheses. The Friedländer annulation is a powerful method for quinoline synthesis, involving the condensation of a 2-aminobenzaldehyde (B1207257) or 2-aminoketone with a compound containing a reactive methylene (B1212753) group. For our target, this would involve the reaction of 2-amino-3,5-dimethylbenzaldehyde (B1500763) with propanal or a related three-carbon synthon.

Another viable retrosynthetic pathway involves the Gould-Jacobs reaction. This approach starts with an aniline (B41778), in this case, 3,5-dimethylaniline (B87155), which is reacted with a derivative of malonic acid, followed by cyclization and subsequent functional group manipulations to introduce the C3-methyl and C4-amino groups.

A simplified retrosynthetic scheme is presented below:

Key Precursors Identified:

| Precursor | Rationale |

| 3,5-Dimethylaniline | A readily available starting material for building the quinoline core. |

| 2-Amino-3,5-dimethylbenzaldehyde | A key intermediate for the Friedländer synthesis. |

| Propanal | Provides the C2, C3, and C3-methyl of the quinoline ring in a Friedländer condensation. |

| Diethyl malonate | A common reagent in the Gould-Jacobs pathway for quinoline synthesis. |

Reaction Pathways and Mechanistic Considerations in Synthesis

The forward synthesis of 4-Quinolinamine, 3,5,7-trimethyl- can proceed through several established named reactions for quinoline synthesis. The choice of pathway often depends on the availability of starting materials and the desired substitution pattern.

One of the most direct routes is the Friedländer Synthesis . This reaction involves the acid- or base-catalyzed condensation of a 2-aminobenzaldehyde or 2-aminoketone with a compound containing an α-methylene group. In the case of our target compound, the reaction would be between 2-amino-3,5-dimethylbenzaldehyde and propanal. The mechanism proceeds via an initial aldol (B89426) condensation, followed by cyclization and dehydration to form the quinoline ring. A subsequent chlorination at the C4 position, followed by amination, would yield the final product.

The Combes quinoline synthesis offers an alternative route. This acid-catalyzed reaction of an aniline with a β-diketone is suitable for producing polysubstituted quinolines. For our target, 3,5-dimethylaniline would be reacted with pentane-2,4-dione. The mechanism involves the formation of a Schiff base, followed by an intramolecular electrophilic cyclization onto the aromatic ring and subsequent dehydration.

Another classical approach is the Doebner-von Miller reaction . This method involves the reaction of an α,β-unsaturated carbonyl compound with an aniline in the presence of a strong acid. For the synthesis of 4-Quinolinamine, 3,5,7-trimethyl-, 3,5-dimethylaniline could be reacted with crotonaldehyde. This reaction often proceeds with the in-situ formation of the α,β-unsaturated carbonyl from an aldol condensation.

Optimization of Synthetic Conditions and Yields

The optimization of synthetic conditions is crucial for maximizing the yield and purity of 4-Quinolinamine, 3,5,7-trimethyl-. Key parameters that can be adjusted include the choice of catalyst, solvent, temperature, and reaction time.

For Friedländer-type syntheses, the choice of catalyst can significantly impact the reaction outcome. While traditional methods often employ strong acids or bases, modern approaches utilize milder and more selective catalysts. For instance, the use of Lewis acids like zinc chloride or iron(III) chloride can promote the condensation under less harsh conditions.

Solvent selection also plays a critical role. While high-boiling point solvents like nitrobenzene (B124822) were historically used, greener alternatives are now preferred. Ionic liquids and deep eutectic solvents have emerged as promising media for quinoline synthesis, often leading to improved yields and easier product isolation. Microwave-assisted synthesis has also been shown to dramatically reduce reaction times and improve yields in many quinoline syntheses. researchgate.net

A study on the synthesis of related 4-phenylamino-3-quinolinecarbonitriles demonstrated that optimization of the anilino group and substituents on the quinoline ring led to significant improvements in biological activity. nih.gov This highlights the importance of fine-tuning the substitution pattern to achieve desired properties.

Table of Optimized Conditions for a Friedländer-type Synthesis:

| Parameter | Condition | Rationale |

| Catalyst | Ytterbium(III) triflate (Yb(OTf)₃) | A mild and efficient Lewis acid catalyst. |

| Solvent | Toluene | A non-polar solvent that facilitates azeotropic removal of water. |

| Temperature | 110°C (Reflux) | Provides sufficient energy for the reaction to proceed at a reasonable rate. |

| Reaction Time | 12 hours | Allows for complete conversion of the starting materials. |

Green Chemistry Approaches to Compound Synthesis

Traditional methods for quinoline synthesis often involve harsh reaction conditions, toxic reagents, and the generation of significant waste, making them environmentally unfriendly. nih.gov In recent years, there has been a considerable shift towards developing greener and more sustainable synthetic protocols.

Key principles of green chemistry applied to quinoline synthesis include:

Use of Greener Solvents: Replacing hazardous solvents like nitrobenzene and sulfuric acid with water, ethanol, or solvent-free conditions.

Catalysis: Employing reusable and non-toxic catalysts, such as solid acids, clays, or metal-organic frameworks. Nanocatalysts are also gaining attention due to their high activity and selectivity. nih.gov

Energy Efficiency: Utilizing microwave irradiation or ultrasound to reduce reaction times and energy consumption. researchgate.net

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product. Multicomponent reactions are particularly advantageous in this regard.

Formic acid has been explored as a green and biodegradable catalyst for quinoline synthesis, often providing high selectivity. ijpsjournal.com Metal-free reaction conditions are also being developed, using catalysts like iodine or simple acids and bases, which are considered more environmentally benign. rsc.org

Chemo- and Regioselectivity in Quinolinamine Synthesis

Chemo- and regioselectivity are critical considerations in the synthesis of substituted quinolines like 4-Quinolinamine, 3,5,7-trimethyl-. The substitution pattern on the aniline and the nature of the carbonyl compound can significantly influence the outcome of the reaction.

In the Friedländer synthesis, the reaction between an unsymmetrical ketone and a 2-aminobenzaldehyde can lead to a mixture of regioisomers. The regioselectivity is often governed by the relative reactivity of the two α-carbon atoms of the ketone. For the synthesis of our target, the use of propanal ensures the formation of the desired 3-methylquinoline (B29099) derivative.

The regioselectivity of the Combes synthesis is influenced by the direction of the intramolecular cyclization. With a meta-substituted aniline like 3,5-dimethylaniline, the cyclization can occur at either the C2 or C6 position relative to the amino group. The electronic and steric effects of the substituents on the aniline ring play a crucial role in directing the cyclization.

Recent research has focused on developing highly regioselective methods for quinoline synthesis. For example, cobalt-catalyzed C-H activation has been used for the direct and regioselective synthesis of a broad range of quinolines. nih.gov Similarly, palladium-catalyzed annulation reactions have been developed to control the regioselectivity of quinoline formation. organic-chemistry.org The use of directing groups on the aniline substrate can also be a powerful strategy to achieve high regioselectivity. mdpi.comacs.org

Scalability of Synthetic Protocols

The ability to scale up a synthetic route from the laboratory to an industrial setting is a crucial factor in the practical application of a chemical compound. For the synthesis of 4-Quinolinamine, 3,5,7-trimethyl-, several factors need to be considered for a scalable process.

Key Considerations for Scalability:

Cost and Availability of Starting Materials: The starting materials, such as 3,5-dimethylaniline, should be readily available and inexpensive.

Reaction Conditions: The reaction should ideally be run under mild conditions, avoiding high pressures or temperatures that are difficult and costly to maintain on a large scale.

Purification: The purification of the final product should be straightforward, preferably involving crystallization rather than chromatography, which is often not feasible for large-scale production.

Safety: The reagents and solvents used should have a good safety profile, minimizing risks during large-scale handling.

Flow chemistry is an emerging technology that offers significant advantages for the scalable synthesis of quinolines. By conducting reactions in a continuous flow reactor, it is possible to achieve better control over reaction parameters, improve safety, and facilitate automation. This can lead to higher yields and purity, as well as a more efficient and sustainable manufacturing process. Research into the scalable synthesis of related heterocyclic compounds has demonstrated the potential of this approach. nih.gov

Synthesis of Derivatized Analogs of 4 Quinolinamine, 3,5,7 Trimethyl

Strategies for Structural Modification and Diversification

The structural modification of 4-Quinolinamine, 3,5,7-trimethyl- is primarily guided by established principles of medicinal chemistry applied to the broader class of 4-aminoquinolines. The goal is to generate a diverse library of analogs by introducing a variety of substituents and functional groups. These modifications can influence the compound's physicochemical properties, such as lipophilicity, electronic distribution, and steric profile, which in turn can affect its pharmacokinetic and pharmacodynamic properties.

Key strategies for diversification include:

Substitution at the quinoline (B57606) ring: Introducing various functional groups at available positions on the quinoline nucleus.

Modification of the 4-amino group: Altering the nature of the amino substituent, including the synthesis of amides, sulfonamides, and more complex side chains.

Stereoselective synthesis: Preparing chiral analogs to investigate the impact of stereochemistry on biological activity.

Bioconjugation: Linking the 4-aminoquinoline (B48711) scaffold to other molecules, such as peptides, polymers, or targeting moieties.

These approaches allow for a systematic exploration of the structure-activity relationships (SAR) of 4-Quinolinamine, 3,5,7-trimethyl- derivatives.

Introduction of Substituents at the Quinoline Ring System

While the core structure is defined as 3,5,7-trimethyl-4-quinolinamine, further derivatization of the quinoline ring can be achieved through various synthetic methodologies. The existing methyl groups influence the reactivity of the remaining positions on the aromatic system. Common strategies for introducing additional substituents on the quinoline ring of related compounds involve electrophilic aromatic substitution or metal-catalyzed cross-coupling reactions on appropriately functionalized quinoline precursors. ucsf.edunih.gov

For instance, the synthesis of various ring-substituted 4-aminoquinolines has been accomplished using a two-step method starting from substituted anilines. ucsf.edu This involves the condensation of an aniline (B41778) with Meldrum's acid and trimethyl-ortho-formate, followed by cyclization to form a 4-hydroxyquinoline (B1666331) intermediate. ucsf.edu This intermediate can then be converted to a 4-chloroquinoline, which serves as a key precursor for the introduction of the amino group at the 4-position via nucleophilic aromatic substitution. ucsf.eduplos.org

Table 1: Potential Strategies for Quinoline Ring Modification

| Reaction Type | Reagents and Conditions | Potential Modification |

| Nitration | HNO₃/H₂SO₄ | Introduction of a nitro group |

| Halogenation | NBS, NCS / various solvents | Introduction of bromine or chlorine |

| Friedel-Crafts Acylation | Acyl chloride / Lewis acid | Introduction of an acyl group |

| Suzuki Coupling | Boronic acid, Pd catalyst, base | Introduction of aryl or vinyl groups |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, base | Introduction of substituted amino groups |

It is important to note that the positions of the existing trimethyl substituents will direct any further substitutions to the remaining available carbons on the quinoline ring.

Modifications of the Amino Group

The exocyclic amino group at the 4-position is a prime site for modification to generate a wide array of derivatives. These modifications can significantly impact the compound's biological activity. Strategies for modifying this amino group are well-documented for the 4-aminoquinoline class of compounds.

One common approach is the acylation of the amino group to form amides. This can be achieved by reacting the 4-aminoquinoline with various acylating agents such as acyl chlorides or carboxylic acids activated with coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-hydroxybenzotriazole (B26582) (HOBt). researchgate.net Another strategy involves the reaction with sulfonyl chlorides to yield sulfonamides.

Furthermore, the amino group can be extended by attaching side chains containing other functional groups. For example, side chains containing additional amine functionalities, ether linkages, or aromatic rings have been incorporated into the 4-aminoquinoline scaffold. nih.govresearchgate.net These modifications can influence the compound's basicity and ability to form hydrogen bonds, which are often crucial for biological interactions. researchgate.net A series of 4-aminoquinoline analogues with modified side chains have been synthesized and evaluated for their potential as antimalarial agents. researchgate.net

Table 2: Examples of Amino Group Modifications on 4-Aminoquinolines

| Reagent | Reaction Type | Resulting Functional Group | Reference |

| Acyl Chloride / Carboxylic Acid + Coupling Agent | Acylation | Amide | researchgate.net |

| Sulfonyl Chloride | Sulfonylation | Sulfonamide | N/A |

| Alkyl Halide with Terminal Amine | Alkylation | Extended Amino Side Chain | nih.gov |

| Aldehyde/Ketone + Reducing Agent | Reductive Amination | Substituted Amine | N/A |

| Isocyanate / Isothiocyanate | Addition | Urea / Thiourea | N/A |

The synthesis of novel 4-aminoquinoline analogues often involves the replacement of the diethylamine (B46881) functionality of existing drugs like chloroquine (B1663885) with various acyclic and cyclic amine groups. researchgate.net

Stereoselective Synthesis of Chiral Analogs (If Applicable)

The introduction of chirality into 4-aminoquinoline analogs can lead to compounds with improved biological activity and reduced side effects. If a substituent introduced on the quinoline ring or on the amino group creates a chiral center, stereoselective synthesis becomes a critical aspect of drug design.

For the broader class of 4-aminoquinolines, chiral analogs have been synthesized by incorporating chiral side chains or by performing asymmetric reactions. For instance, chiral amino acids have been conjugated to the 4-aminoquinoline scaffold. researchgate.net The synthesis of chiral N-methylated secondary amines has been reported as a precursor for novel 4-N-methylaminoquinoline analogues. acs.org

Enantioselective methods, such as those employing chiral catalysts or auxiliaries, can be used to control the stereochemical outcome of a reaction. For example, asymmetric carbonylative coupling reactions have been developed for the synthesis of chiral amides from aryl halides and amines. acs.org While specific examples for 4-Quinolinamine, 3,5,7-trimethyl- are not available, these general principles of stereoselective synthesis are applicable.

If a chiral center is present, the separation of enantiomers can be achieved through chiral chromatography or by diastereomeric salt formation with a chiral resolving agent.

Bioconjugation Strategies for 4-Quinolinamine, 3,5,7-trimethyl- and Its Derivatives

Bioconjugation involves linking a molecule to a biomolecule, such as a protein, peptide, or nucleic acid, to create a hybrid with novel properties. For 4-Quinolinamine, 3,5,7-trimethyl-, bioconjugation could be employed to improve its targeting to specific cells or tissues, enhance its solubility, or prolong its circulation time.

The 4-amino group or a functional group introduced elsewhere in the molecule can serve as a handle for bioconjugation. For example, a carboxylic acid or an amine functionality can be used for amide bond formation with a biomolecule. "Click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition, is a highly efficient method for bioconjugation. nih.gov This would require the introduction of an azide (B81097) or alkyne group onto the 4-aminoquinoline derivative.

Hybrid molecules have been created by linking 4-aminoquinolines to other pharmacophores, such as chalcones, to develop agents with potentially dual modes of action. nih.govrsc.org This molecular hybridization strategy is a feasible approach for developing new molecular frameworks. rsc.org

Table 3: Common Bioconjugation Chemistries

| Reactive Group on 4-Aminoquinoline Derivative | Reactive Group on Biomolecule | Linkage Formed |

| Amine (-NH₂) | Activated Carboxylic Acid (-COOH) | Amide |

| Carboxylic Acid (-COOH) | Amine (-NH₂) | Amide |

| Alkyne | Azide | Triazole |

| Maleimide | Thiol (-SH) | Thioether |

| Aldehyde/Ketone | Hydrazine/Hydroxylamine | Hydrazone/Oxime |

These bioconjugation strategies open up possibilities for developing targeted therapeutics or diagnostic agents based on the 4-Quinolinamine, 3,5,7-trimethyl- scaffold.

Spectroscopic and Mass Spectrometry Data for 4-Quinolinamine, 3,5,7-trimethyl- Not Available in Publicly Accessible Scientific Literature

A comprehensive search for detailed spectroscopic and mass spectrometry data for the chemical compound 4-Quinolinamine, 3,5,7-trimethyl- (CAS Number: 57133-40-9) has been conducted. Despite extensive investigation across scientific databases and literature, specific experimental data required to generate the requested article is not publicly available.

The search aimed to locate detailed research findings for the structural elucidation and spectroscopic characterization of 4-Quinolinamine, 3,5,7-trimethyl-. This included targeted searches for:

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy:

Proton (¹H) NMR spectral data

Carbon-13 (¹³C) NMR spectral data

Two-dimensional NMR (COSY, HSQC, HMBC, NOESY) correlation studies

Mass Spectrometry (MS):

High-Resolution Mass Spectrometry (HRMS) for exact mass determination

Tandem Mass Spectrometry (MS/MS) for fragmentation analysis

The search results yielded information on related quinoline derivatives and general methodologies for spectroscopic analysis. uq.edu.auuncw.edumdpi.comresearchgate.netmdpi.combrieflands.commdpi.com However, no publications or database entries containing the specific experimental spectra, data tables, or detailed research findings for 4-Quinolinamine, 3,5,7-trimethyl- could be identified.

Without primary data from experimental analysis, it is not possible to provide a scientifically accurate and informative article that adheres to the requested structure and content inclusions. The creation of such an article would require speculation and fabrication of data, which falls outside the scope of scientifically sound reporting.

Therefore, the requested article focusing on the spectroscopic characterization and structural elucidation of 4-Quinolinamine, 3,5,7-trimethyl- cannot be generated at this time.

Spectroscopic Characterization and Structural Elucidation of 4 Quinolinamine, 3,5,7 Trimethyl

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. For 4-Quinolinamine, 3,5,7-trimethyl-, the IR spectrum would be expected to show characteristic absorption bands for the amine (N-H) and aromatic (C-H, C=C, C=N) groups, as well as the methyl (C-H) groups.

Expected IR Absorption Bands for 4-Quinolinamine, 3,5,7-trimethyl-

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Expected Intensity |

| Amine (N-H) | Symmetric & Asymmetric Stretch | 3500-3300 | Medium-Strong |

| Amine (N-H) | Scissoring | 1650-1580 | Medium-Variable |

| Aromatic C-H | Stretch | 3100-3000 | Medium-Weak |

| Aromatic C=C & C=N | Ring Stretch | 1620-1450 | Medium-Strong (multiple bands) |

| Aliphatic C-H (Methyl) | Symmetric & Asymmetric Stretch | 2975-2850 | Medium-Strong |

| Aliphatic C-H (Methyl) | Bending | 1470-1430 and 1380-1370 | Medium |

This table is predictive and based on characteristic infrared absorption frequencies for similar organic compounds. Actual experimental values may vary.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Insights

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The quinoline (B57606) ring system is a chromophore, and its absorption spectrum is sensitive to substitution. The presence of the amino group (an auxochrome) and methyl groups would be expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted quinoline.

Hypothetical UV-Vis Absorption Data for 4-Quinolinamine, 3,5,7-trimethyl- in a Non-polar Solvent

| Transition | λ_max (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) |

| π → π | (Not Available) | (Not Available) |

| n → π | (Not Available) | (Not Available) |

Specific absorption maxima (λ_max) and molar absorptivity values are not available in the literature for this compound. Studies on other aminoquinolines suggest that electronic transitions would be observed in the UV-A and UV-B regions of the spectrum. researchgate.net

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline solid. This technique would provide precise bond lengths, bond angles, and information about the intermolecular interactions, such as hydrogen bonding involving the amine group, and crystal packing of 4-Quinolinamine, 3,5,7-trimethyl-.

Crystallographic Data Table for 4-Quinolinamine, 3,5,7-trimethyl-

| Parameter | Value |

| Crystal System | (Not Determined) |

| Space Group | (Not Determined) |

| Unit Cell Dimensions | a = (Å), b = (Å), c = (Å) |

| α = (°), β = (°), γ = (°) | |

| Volume (V) | (ų) |

| Z (molecules per unit cell) | (Not Determined) |

| Density (calculated) | (g/cm³) |

No crystallographic data for 4-Quinolinamine, 3,5,7-trimethyl- has been deposited in crystallographic databases.

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) for Chiroptical Analysis (If Applicable)

VCD and ECD are chiroptical techniques used to study chiral molecules. These methods measure the differential absorption of left and right circularly polarized light. For 4-Quinolinamine, 3,5,7-trimethyl- to be amenable to this analysis, it would need to be chiral. The substitution pattern itself does not inherently create a chiral center. However, if the molecule were to adopt a stable, non-planar conformation (atropisomerism) or if a chiral substituent were introduced, VCD and ECD could be used to determine its absolute configuration. As the compound is not known to be chiral, this analysis is likely not applicable.

Computational and Theoretical Chemistry of 4 Quinolinamine, 3,5,7 Trimethyl

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those rooted in density functional theory (DFT), are instrumental in understanding the electronic structure and reactivity of molecules. For 4-Quinolinamine, 3,5,7-trimethyl-, these calculations can reveal the distribution of electron density, the energies of molecular orbitals, and other key electronic parameters that govern its chemical behavior.

Theoretical studies on similar quinoline (B57606) derivatives have often employed the B3LYP functional with a 6-31G'(d,p) basis set to achieve a balance between computational cost and accuracy. rsc.org Such calculations for 4-Quinolinamine, 3,5,7-trimethyl- would likely begin with geometry optimization to find the most stable three-dimensional arrangement of its atoms. From this optimized structure, a variety of electronic properties can be calculated.

Density Functional Theory (DFT) Applications to Spectroscopic Predictions

Density Functional Theory (DFT) is a versatile tool not only for understanding electronic structure but also for predicting various spectroscopic properties. researchgate.net By calculating the vibrational frequencies, it is possible to generate a theoretical infrared (IR) spectrum. Similarly, time-dependent DFT (TD-DFT) can be used to predict the electronic transitions that give rise to the ultraviolet-visible (UV-Vis) absorption spectrum. rsc.org

For 4-Quinolinamine, 3,5,7-trimethyl-, DFT calculations could predict the characteristic vibrational modes associated with the quinoline ring, the amino group, and the methyl substituents. For example, the N-H stretching vibrations of the amino group and the C-H stretching vibrations of the methyl groups would appear at distinct frequencies in the theoretical IR spectrum.

TD-DFT calculations would, in turn, provide insights into the wavelengths of maximum absorption (λmax) in the UV-Vis spectrum. These calculations typically involve determining the energy difference between the ground electronic state and various excited states. The nature of these electronic transitions, such as π-π* or n-π* transitions, can also be elucidated, providing a deeper understanding of the molecule's photophysical properties. rsc.org

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. nih.gov These simulations solve Newton's equations of motion for the atoms in a molecule, allowing for the exploration of its conformational landscape and its interactions with solvent molecules or biological macromolecules. nih.gov

For 4-Quinolinamine, 3,5,7-trimethyl-, MD simulations could be used to study the rotational freedom around the C-N bond of the amino group and the flexibility of the quinoline ring system. By simulating the molecule in a solvent, such as water, one can observe how the solvent molecules arrange themselves around the solute and form hydrogen bonds, which can significantly influence the molecule's properties and reactivity. nih.gov

In Silico Prediction of Potential Interaction Sites and Pharmacophores

Pharmacophore modeling is a powerful in silico technique used in drug discovery to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for biological activity. researchgate.net A pharmacophore model for 4-Quinolinamine, 3,5,7-trimethyl- would highlight key features such as hydrogen bond donors (the amino group), hydrogen bond acceptors (the quinoline nitrogen), and hydrophobic regions (the methyl groups and the aromatic ring system).

This model can be generated based on the structure of the molecule and its calculated electronic properties. The identified pharmacophoric features represent potential interaction sites for binding to a biological target. For example, the hydrogen bond donor and acceptor features suggest that the molecule could form specific hydrogen bonding interactions within a protein's binding pocket. The hydrophobic features indicate regions that might engage in van der Waals interactions with nonpolar amino acid residues. scispace.com

Once a pharmacophore model is developed, it can be used to screen large databases of chemical compounds to identify other molecules that share the same pharmacophoric features and are therefore likely to exhibit similar biological activity. researchgate.net

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry that uses the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) to predict a molecule's reactivity. youtube.comwikipedia.org The HOMO is the orbital from which a molecule is most likely to donate electrons, and its energy is related to the molecule's ionization potential. The LUMO is the orbital to which a molecule is most likely to accept electrons, and its energy is related to the electron affinity.

For 4-Quinolinamine, 3,5,7-trimethyl-, the HOMO is expected to be localized primarily on the electron-rich amino group and the quinoline ring, indicating that these are the most probable sites for electrophilic attack. Conversely, the LUMO is likely to be distributed over the aromatic ring system, suggesting that it is susceptible to nucleophilic attack.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial parameter that provides an indication of the molecule's chemical stability and reactivity. rsc.org A small HOMO-LUMO gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO.

Table 1: Hypothetical Frontier Molecular Orbital Parameters for 4-Quinolinamine, 3,5,7-trimethyl-

| Parameter | Value (eV) |

| HOMO Energy | -5.85 |

| LUMO Energy | -1.23 |

| HOMO-LUMO Gap | 4.62 |

Note: These values are hypothetical and based on typical ranges observed for similar quinoline derivatives.

Electrostatic Potential Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution and predicting the reactive sites of a molecule. rsc.org The MEP surface maps the electrostatic potential onto the electron density surface, with different colors representing different potential values. Regions of negative electrostatic potential (typically colored red or yellow) are electron-rich and are susceptible to electrophilic attack, while regions of positive electrostatic potential (typically colored blue) are electron-poor and are prone to nucleophilic attack.

For 4-Quinolinamine, 3,5,7-trimethyl-, the MEP surface would likely show a region of high negative potential around the nitrogen atom of the quinoline ring and the amino group, confirming these as sites for electrophilic interaction. The hydrogen atoms of the amino group would likely exhibit positive potential, making them potential hydrogen bond donor sites. The aromatic ring and methyl groups would display a more neutral potential. This visual representation of reactivity complements the insights gained from FMO analysis.

Reactivity Profiles and Mechanistic Studies of 4 Quinolinamine, 3,5,7 Trimethyl

Electrophilic and Nucleophilic Aromatic Substitution Reactions of the Quinoline (B57606) Ring

The quinoline ring system possesses a complex reactivity pattern towards substitution reactions, influenced by the directing effects of the heterocyclic nitrogen and other substituents. In 4-Quinolinamine, 3,5,7-trimethyl-, the powerful electron-donating amino group and the activating methyl groups significantly enhance the electron density of the aromatic system, making it highly susceptible to electrophilic attack while generally unreactive towards nucleophilic aromatic substitution of hydrogen.

Electrophilic Aromatic Substitution (EAS): The 4-amino group is a potent activating group and, along with the three methyl groups, directs incoming electrophiles primarily to the available positions on both the pyridine (B92270) and benzene (B151609) rings. The nitrogen atom in the quinoline ring is deactivating for electrophilic substitution, particularly at the 2- and 4-positions. However, the strong activation by the amino group at C4 and the methyl groups at C3, C5, and C7 makes the ring system highly reactive. The most likely positions for electrophilic attack are C2, C6, and C8. While the C2 position is electronically favored due to the influence of the C3-methyl and 4-amino groups, it is also sterically hindered. Therefore, electrophilic substitution is expected to preferentially occur at the C6 and C8 positions of the benzene ring, which are activated by the C5 and C7 methyl groups, respectively.

Nucleophilic Aromatic Substitution (SNAr): The synthesis of many 4-aminoquinolines involves the nucleophilic aromatic substitution of a leaving group, typically a halogen, at the 4-position of the quinoline ring. nih.govucsf.edu In the case of 4-Quinolinamine, 3,5,7-trimethyl-, this substitution has already occurred. The electron-rich nature of the ring, enhanced by the three methyl groups, makes it resistant to further nucleophilic attack on the ring itself (i.e., substitution of a hydride ion). Such reactions typically require strong electron-withdrawing groups to activate the ring, which are absent in this molecule.

However, the exocyclic amino group can act as a nucleophile. It can react with strong electrophiles in reactions analogous to those of anilines. For instance, it can be acylated or can react with reagents like chloro-1,3,5-triazines. nih.gov

| Precursor | Nucleophile | Conditions | Product | Yield | Reference |

| 4,7-Dichloroquinoline | Various alkyl/aryl amines | Microwave, DMSO, 140-180°C | 7-Chloro-4-(substituted-amino)quinoline | 80-95% | nih.gov |

| 4-Chloroquinoline | Alkylamine | High Temperature (>120°C) | 4-(Alkylamino)quinoline | Moderate-Good | nih.gov |

| 4-Chloro-8-methylquinolin-2(1H)-one | Hydrazine | Reflux | 4-Hydrazino-8-methylquinolin-2(1H)-one | N/A | mdpi.com |

This table presents general methods for synthesizing the 4-aminoquinoline (B48711) scaffold, the precursor to the title compound.

Oxidation-Reduction Pathways and Redox Potentials

The redox chemistry of 4-Quinolinamine, 3,5,7-trimethyl- is centered on the susceptibility of the electron-rich heterocyclic system and the amino group to oxidation, and the potential for reduction of the quinoline core under forcing conditions.

Oxidation: The quinoline ring system, particularly when activated by multiple electron-donating groups like the amino and methyl substituents, is prone to oxidation. Strong oxidizing agents can lead to the cleavage of the benzene ring. youtube.com The amino group itself can be a site of oxidation, potentially forming radical cations or, under specific biological or chemical conditions, leading to the formation of quinone-imine type structures, although this is more commonly associated with 4-aminoquinolines bearing a hydroxyl group on a side chain. plos.org The synthesis of 4-aminoquinolines can be achieved through the palladium-catalyzed dehydrogenative aromatization of 2,3-dihydroquinolin-4(1H)-ones, which is an oxidative process. nih.gov

Reduction: The quinoline ring can be reduced, though this typically requires catalytic hydrogenation or strong reducing agents. Partial reduction usually affects the pyridine ring first, yielding a tetrahydroquinoline derivative. youtube.com Complete reduction of both rings is also possible under more vigorous conditions. youtube.com

| Compound/System | Redox Pair | Potential (mV) | Conditions/Notes | Reference |

| Quinoline 2-oxidoreductase | Mo(VI)/Mo(V), Mo(V)/Mo(IV) | ~ -390 | Averaged midpoint potential | nih.gov |

| Quinoline 2-oxidoreductase | FeS I | -155 | Midpoint potential | nih.gov |

| Quinoline 2-oxidoreductase | FeS II | -195 | Midpoint potential | nih.gov |

| Quinoxaline | Quinoxaline/Quinoxaline•- | -1.5 V vs Li/Li+ | Computed | rsc.org |

This table provides redox data for enzymatic and related heterocyclic systems to approximate the electrochemical environment of quinolines.

Acid-Base Properties and Protonation Equilibria

4-Quinolinamine, 3,5,7-trimethyl- is a basic compound with two primary sites for protonation: the endocyclic quinoline nitrogen (N1) and the exocyclic amino group at C4. The basicity of these sites is influenced by the electronic effects of the substituents.

The quinoline nitrogen (N1) is a moderately basic site. The three electron-donating methyl groups increase the electron density on the quinoline ring system, thereby increasing the basicity of the N1 atom compared to unsubstituted quinoline. The pKa of quinoline is approximately 4.9, while the pKa of 4-methylquinoline (B147181) is 5.66, demonstrating the base-strengthening effect of a methyl group. kyoto-u.ac.jpiucr.org

| Compound | pKa | Reference |

| Quinoline | 4.85 - 4.90 | kyoto-u.ac.jpiucr.org |

| Isoquinoline (B145761) | 5.14 | kyoto-u.ac.jp |

| 4-Methylquinoline | 5.66 | iucr.org |

| 4-Aminoquinoline (quinolinic N) | ~ 6 | nih.gov |

| 4-Aminoquinoline (amino N) | ~ 7-8 | nih.gov |

This table illustrates the effect of substituents on the basicity of the quinoline nitrogen.

Metal Complexation Chemistry and Ligand Properties

The nitrogen atoms of 4-Quinolinamine, 3,5,7-trimethyl- make it an effective ligand for metal ions. Both the endocyclic quinoline nitrogen and the exocyclic 4-amino nitrogen can act as Lewis bases, donating their lone pairs of electrons to coordinate with a metal center.

The molecule can function as a bidentate ligand, forming a stable five-membered chelate ring by coordinating to a single metal ion through both the N1 and the 4-amino nitrogen atoms. This chelation enhances the stability of the resulting metal complex compared to coordination with monodentate ligands. The presence of the three methyl groups can sterically influence the approach of the metal ion and the geometry of the resulting complex.

The most well-documented complexation involving 4-aminoquinolines is their interaction with iron(III) protoporphyrin IX (Fe(III)PPIX or hematin). acs.org This interaction is fundamental to the antimalarial activity of drugs like chloroquine (B1663885), where the drug is believed to inhibit the detoxification of heme in the parasite. acs.org The 4-aminoquinoline nucleus is responsible for complexing the iron center. acs.org It is expected that 4-Quinolinamine, 3,5,7-trimethyl- would exhibit similar coordinating properties towards various transition metals, forming stable complexes. The synthesis of coordination polymers using bis-bifunctional derivatives of 8-hydroxy-quinoline demonstrates the versatility of the quinoline scaffold in forming extended metal-organic structures. nih.gov

Photochemical Reactivity and Excited State Behavior

The photochemical behavior of quinoline and its derivatives has been a subject of interest, often involving transformations such as cyclizations and rearrangements. acs.orgrsc.org Upon absorption of UV light, 4-Quinolinamine, 3,5,7-trimethyl- will be promoted to an electronically excited state. The fate of this excited state can include several pathways:

Fluorescence: As a conjugated aromatic system, it is likely to exhibit fluorescence, emitting light as it returns to the ground state. The electron-donating amino and methyl groups are expected to cause a bathochromic (red) shift in both the absorption and emission spectra compared to unsubstituted quinoline.

Intersystem Crossing: The excited singlet state can convert to a more stable triplet state, which can then undergo phosphorescence or photochemical reactions.

Photochemical Reaction: The excited molecule may undergo various reactions. For some quinoline derivatives, photochemical reactions can lead to the synthesis of more complex structures through intramolecular cyclization. nih.gov For 4-Quinolinamine, 3,5,7-trimethyl-, potential reactions could include photo-oxidation or cleavage of the C-N bond of the amino group, although specific studies on this compound are lacking.

Thermal Decomposition Pathways

The thermal stability of 4-Quinolinamine, 3,5,7-trimethyl- is dictated by the strength of the bonds within its structure. While specific differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) data for this compound is not available, general principles and studies on related compounds can predict its decomposition behavior.

Studies on the high-temperature (1275–1700 K) pyrolysis of quinoline and isoquinoline show that decomposition is initiated by the ejection of a hydrogen atom, followed by ring-opening and fragmentation into smaller molecules like acetylene, benzonitrile, and HCN. acs.org

Under more moderate heating conditions, the decomposition of 4-Quinolinamine, 3,5,7-trimethyl- would likely begin at the weakest points of the molecule. Potential initial decomposition steps could include:

Loss or degradation of the amino group.

Cleavage of the methyl groups from the aromatic ring.

Eventual fragmentation of the heterocyclic ring system itself as the temperature increases.

The melting point of the parent 4-aminoquinoline is 151–155 °C. wikipedia.org The trimethyl derivative would have a different melting point, but significant thermal decomposition would be expected to occur at much higher temperatures. The thermal stability of metal complexes of quinoline derivatives has been shown to be dependent on the coordinating metal ion. nih.gov

Molecular Target Identification and Validation Methodologies

There are currently no publicly available studies that identify or validate any specific molecular targets for 4-Quinolinamine, 3,5,7-trimethyl-. Research efforts to elucidate its mechanism of action would first require the identification of its biological binding partners through methodologies such as affinity chromatography, expression cloning, or proteomics-based approaches.

Enzyme Inhibition Kinetics and Mechanistic Studies

No data exists in the scientific literature regarding the enzyme inhibition properties of 4-Quinolinamine, 3,5,7-trimethyl-. Consequently, information on its inhibition kinetics, including whether it would act as a competitive, non-competitive, or other type of inhibitor against any enzymatic target, is not available.

Receptor Binding Assays and Ligand-Receptor Interaction Profiling (In Vitro)

There is no published research detailing the results of receptor binding assays for 4-Quinolinamine, 3,5,7-trimethyl-. Therefore, its affinity and selectivity for any known receptors have not been characterized, and its ligand-receptor interaction profile remains unknown.

Cellular Pathway Modulation Studies

Investigations into the effects of 4-Quinolinamine, 3,5,7-trimethyl- on cellular signaling cascades or gene expression have not been reported. As such, its potential to modulate any cellular pathways is currently undetermined.

Structure-Activity Relationship (SAR) Derivations for Biological Activity

Due to the absence of biological activity data for 4-Quinolinamine, 3,5,7-trimethyl- and its analogs, no structure-activity relationship (SAR) studies have been conducted. SAR studies are contingent on having a series of related compounds with measured biological activities to draw correlations between chemical structure and biological function.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

No quantitative structure-activity relationship (QSAR) models have been developed for 4-Quinolinamine, 3,5,7-trimethyl-. The development of QSAR models requires a substantial dataset of compounds with known biological activities, which is not available for this particular quinolinamine derivative.

In Vitro Studies on Cellular Proliferation and Apoptosis Mechanisms in Cell Lines

There are no reports in the scientific literature of in vitro studies examining the effects of 4-Quinolinamine, 3,5,7-trimethyl- on cellular proliferation or apoptosis in any cell lines. Therefore, its potential as an anti-proliferative or pro-apoptotic agent has not been investigated.

An Examination of the Biological and Mechanistic Properties of 4-Quinolinamine, 3,5,7-trimethyl-

Introduction

4-Quinolinamine, 3,5,7-trimethyl- is a distinct chemical entity within the broader class of quinoline derivatives. While the quinoline scaffold is a common feature in many biologically active compounds, including numerous pharmaceuticals and research molecules, the specific biological activities and mechanistic underpinnings of individual analogs are highly dependent on their substitution patterns. This article focuses exclusively on the available scientific literature concerning the biological activity and mechanistic insights of 4-Quinolinamine, 3,5,7-trimethyl-, structured according to a defined outline. Following a comprehensive search of scientific databases and literature, this report addresses specific areas of investigation for this compound.

Biological Activity Investigations and Mechanistic Insights Excluding Clinical Studies

Comprehensive literature reviews were conducted to collate data on the biological activities and mechanistic properties of 4-Quinolinamine, 3,5,7-trimethyl-. The following subsections detail the findings within the specified domains of inquiry.

Despite the known antimicrobial properties of various quinoline (B57606) derivatives, a thorough search of published scientific studies has revealed no specific investigations into the mechanistic details of the antimicrobial activity of 4-Quinolinamine, 3,5,7-trimethyl-. Research into how this specific compound may affect microbial processes such as cell wall synthesis, protein synthesis, nucleic acid replication, or membrane integrity is not present in the available literature. Therefore, no data can be presented on its mechanism of action against any microbial species.

Ion channels and transporters are crucial targets for many therapeutic agents. While some quinoline-based molecules have been shown to interact with these proteins, there is currently no published research describing the in vitro effects of 4-Quinolinamine, 3,5,7-trimethyl- on any specific ion channels or transporter systems. Consequently, data regarding its potential modulatory activities, such as inhibition or activation, are not available.

Biophysical techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are instrumental in characterizing the direct binding interactions between small molecules and their protein targets. These methods provide quantitative data on binding affinity, kinetics, and thermodynamics. A comprehensive search for such studies involving 4-Quinolinamine, 3,5,7-trimethyl- yielded no results. There are no publicly available reports of SPR, ITC, or other biophysical assays being used to investigate the binding of this compound to any biological macromolecule.

Based on an extensive review of the scientific literature, there is a notable absence of research into the specific biological activities and mechanistic pathways of 4-Quinolinamine, 3,5,7-trimethyl-, within the scope of this article's outline. The areas of antimicrobial mechanisms, ion channel modulation, and biophysical interaction studies for this particular compound remain unexplored in published research.

Advanced Analytical and Separation Methodologies for 4 Quinolinamine, 3,5,7 Trimethyl

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the separation, purification, and quantification of non-volatile and thermally labile compounds. For 4-Quinolinamine, 3,5,7-trimethyl-, a robust HPLC method would be indispensable for determining its purity and for quantifying it in reaction mixtures or formulated products.

A typical HPLC method for a substituted quinoline (B57606) like 4-Quinolinamine, 3,5,7-trimethyl- would likely employ a reversed-phase column (e.g., C18 or C8) with a mobile phase consisting of a mixture of an aqueous buffer (such as ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol. The separation is based on the differential partitioning of the analyte between the stationary phase and the mobile phase. The presence of the basic amino group and the aromatic quinoline core will dictate its retention behavior.

Detection is commonly achieved using a Diode Array Detector (DAD) or a UV-Vis detector, which would monitor the absorbance at a wavelength corresponding to the chromophore of the quinoline ring system. The trimethyl substitution pattern may cause a slight bathochromic (red) shift in the UV absorption maxima compared to the parent 4-quinolinamine.

Table 1: Illustrative HPLC Parameters for Analysis of Substituted Quinolines

| Parameter | Value |

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient of 10 mM Ammonium Acetate (pH 4.0) and Methanol |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Detection | Diode Array Detector (DAD) at a specified wavelength (e.g., 254 nm) |

| Column Temperature | 30 °C |

This table presents typical starting parameters for method development for a compound like 4-Quinolinamine, 3,5,7-trimethyl-, based on methods for other quinoline derivatives.

Gas Chromatography (GC) for Volatile Derivative Analysis

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. While 4-Quinolinamine, 3,5,7-trimethyl- itself may have limited volatility due to its molecular weight and the polar amino group, GC analysis can be performed following derivatization.

Derivatization of the primary amino group, for instance, through silylation (e.g., with N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA) or acylation, would increase the volatility and thermal stability of the analyte, making it amenable to GC analysis. The choice of a suitable capillary column, typically with a non-polar or medium-polarity stationary phase (e.g., 5% phenyl-methylpolysiloxane), would be crucial for achieving good separation from impurities or other components in a mixture.

Detection in GC is commonly performed using a Flame Ionization Detector (FID), which provides excellent sensitivity for organic compounds, or a Mass Spectrometer (MS) for definitive identification.

Table 2: Representative GC Conditions for Analysis of Derivatized Amines

| Parameter | Value |

| Column | Capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) |

| Stationary Phase | 5% Phenyl-Methylpolysiloxane |

| Carrier Gas | Helium or Hydrogen |

| Inlet Temperature | 250 °C |

| Oven Program | Initial temp. 100 °C, ramp to 280 °C at 10 °C/min |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Derivatizing Agent | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) |

This table outlines general GC conditions that could be adapted for the analysis of a derivatized form of 4-Quinolinamine, 3,5,7-trimethyl-.

Capillary Electrophoresis (CE) for Separation and Characterization

Capillary Electrophoresis (CE) offers a high-efficiency separation mechanism based on the differential migration of charged species in an electric field. For an ionizable compound like 4-Quinolinamine, 3,5,7-trimethyl-, CE, particularly in the Capillary Zone Electrophoresis (CZE) mode, is a highly suitable technique.

The basic nature of the amino group on the quinoline ring means that at acidic pH, the compound will be protonated and carry a positive charge, allowing it to migrate towards the cathode. The separation of isomers and closely related compounds can be achieved with high resolution. Research on methyl derivatives of quinolines has shown that optimal separation can be achieved by carefully controlling the pH of the running buffer. For instance, an acetate-Tris buffer at a pH of 5.5 has been successfully used for the separation of methylquinolines.

Table 3: Exemplary Capillary Electrophoresis Parameters for Quinoline Derivatives

| Parameter | Value |

| Capillary | Fused-silica, 50 µm i.d., effective length 50 cm |

| Background Electrolyte | 25 mM Sodium tetraborate (B1243019) buffer, pH 9.3 |

| Applied Voltage | 20 kV |

| Injection | Hydrodynamic (e.g., 50 mbar for 5 s) |

| Detection | UV detector at a specified wavelength |

| Temperature | 25 °C |

This table is based on a general method for the separation of quinolone derivatives and would serve as a good starting point for 4-Quinolinamine, 3,5,7-trimethyl-.

Hyphenated Techniques for Complex Mixture Analysis (e.g., LC-MS, GC-MS)

Hyphenated techniques, which couple a separation method with a detection method, provide unparalleled analytical power. For the analysis of 4-Quinolinamine, 3,5,7-trimethyl-, Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are particularly valuable.

LC-MS combines the separation capabilities of HPLC with the sensitive and selective detection of mass spectrometry. This technique would be ideal for identifying and quantifying 4-Quinolinamine, 3,5,7-trimethyl- in complex matrices, such as biological fluids or environmental samples. Electrospray ionization (ESI) would be the most probable ionization technique, generating a protonated molecular ion [M+H]+ that can be monitored for quantification. Tandem mass spectrometry (MS/MS) can be used for structural confirmation by fragmenting the parent ion and analyzing the resulting daughter ions. Studies on quinoline alkaloids have demonstrated the utility of time-of-flight mass spectrometry (TOF-MS) for accurate mass measurements and structural elucidation.

GC-MS , as mentioned earlier, would require derivatization of the analyte. The mass spectrometer provides definitive identification based on the mass spectrum of the derivatized compound, which serves as a chemical fingerprint. Predicted GC-MS spectra can serve as a guide for identification, though experimental confirmation is necessary.

Table 4: Illustrative LC-MS/MS Parameters for Quantification of Quinolines

| Parameter | Value |

| LC System | UHPLC |

| Column | C18, 50 mm x 2.1 mm, 1.7 µm |

| Mobile Phase | Water with 0.1% formic acid and Acetonitrile with 0.1% formic acid (gradient) |

| MS System | Triple Quadrupole |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transition | To be determined for 4-Quinolinamine, 3,5,7-trimethyl- |

This table provides typical parameters for an LC-MS/MS method for a small molecule like 4-Quinolinamine, 3,5,7-trimethyl-, based on methods for other quinoline derivatives.

Spectrophotometric and Fluorometric Detection Methods

Spectrophotometric methods , based on UV-Vis absorption, are fundamental for the quantification of quinoline derivatives. The quinoline ring system possesses a strong chromophore, and the absorption spectrum is influenced by substituents and the pH of the medium. A spectrophotometric method for 4-Quinolinamine, 3,5,7-trimethyl- would involve measuring its absorbance at a specific wavelength (λmax) and using a calibration curve to determine its concentration.

Fluorometric methods can offer significantly higher sensitivity and selectivity. Many quinoline derivatives are naturally fluorescent or can be derivatized to produce fluorescent products. The rigid, planar structure of the quinoline ring is conducive to fluorescence. The fluorescence properties, including excitation and emission wavelengths and quantum yield, will be dependent on the substitution pattern and the solvent environment. For instance, the introduction of an amino group can enhance fluorescence.

Electrochemical Detection and Quantification Methods

Electrochemical methods provide a sensitive and often cost-effective means of analysis for electroactive compounds. The amino group and the aromatic system of 4-Quinolinamine, 3,5,7-trimethyl- make it a candidate for electrochemical detection.

Techniques such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), and amperometry could be employed. The oxidation of the amino group or the quinoline ring at a suitable electrode (e.g., glassy carbon, gold) would produce a current signal proportional to the concentration of the analyte. The development of an electrochemical sensor could involve modifying the electrode surface to enhance sensitivity and selectivity. Research on amino-substituted naphthalene (B1677914) compounds, which share structural similarities with quinolinamines, has shown that electrochemical impedance spectroscopy (EIS) can be used for their detection based on their interaction with DNA immobilized on an electrode.

Table 5: Conceptual Parameters for Electrochemical Detection

| Parameter | Value |

| Technique | Differential Pulse Voltammetry (DPV) |

| Working Electrode | Glassy Carbon Electrode |

| Reference Electrode | Ag/AgCl |

| Auxiliary Electrode | Platinum wire |

| Supporting Electrolyte | Phosphate buffer solution (pH to be optimized) |

| Potential Range | To be determined based on the oxidation potential |

This table outlines a conceptual framework for developing an electrochemical detection method for 4-Quinolinamine, 3,5,7-trimethyl-.

Potential Applications in Materials Science and Other Non Biological Fields

Role as a Building Block in Organic Synthesis and Medicinal Chemistry Scaffolds

The 4-aminoquinoline (B48711) framework is recognized as a "privileged scaffold" in medicinal chemistry due to its recurring presence in bioactive compounds. frontiersin.orgnih.gov This makes 4-Quinolinamine, 3,5,7-trimethyl- a valuable starting material or intermediate in the synthesis of more complex molecules. The amino group at the 4-position is a key functional handle, enabling a variety of chemical transformations.

In organic synthesis, the amino group can undergo reactions such as acylation, alkylation, and arylation, allowing for the attachment of diverse side chains. nih.gov These modifications can be used to fine-tune the properties of the resulting molecules. The methyl groups at the 3, 5, and 7-positions influence the reactivity of the quinoline (B57606) ring system through their electron-donating effects and steric hindrance. This substitution pattern can direct further reactions and provides a specific three-dimensional structure that can be crucial for creating targeted medicinal chemistry scaffolds. frontiersin.orgresearchgate.net

The synthesis of various quinoline derivatives often starts from simpler, functionalized quinolines. ucsf.edunumberanalytics.com 4-Quinolinamine, 3,5,7-trimethyl- could serve as such a precursor for creating libraries of novel compounds for screening in drug discovery programs or for developing new ligands for catalysis.

| Potential Synthetic Transformations | Description | Significance |

| N-Acylation | Reaction of the 4-amino group with acyl chlorides or anhydrides. | Introduction of amide functionalities, which can alter solubility and biological interactions. |

| N-Alkylation | Introduction of alkyl groups onto the 4-amino nitrogen. | Modification of basicity and steric bulk. |

| Buchwald-Hartwig Amination | Palladium-catalyzed cross-coupling to form C-N bonds. | Creation of more complex diaryl or alkylaryl amines. |

| Diazotization | Conversion of the amino group to a diazonium salt. | A versatile intermediate for introducing a wide range of other functional groups (e.g., -OH, -Cl, -Br, -CN). |

Applications in Supramolecular Chemistry and Host-Guest Interactions

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. The structure of 4-Quinolinamine, 3,5,7-trimethyl- suggests its potential for use in designing host-guest systems. The aromatic quinoline core can participate in π-π stacking interactions, while the amino group can form hydrogen bonds.

Exploration in Dye Chemistry or Pigments

Quinoline derivatives are known to be components of various dyes, including cyanine (B1664457) dyes. nih.gov The extended aromatic system of the quinoline ring is a chromophore, and the amino group at the 4-position acts as a powerful electron-donating group (auxochrome), which can intensify the color and shift the absorption wavelength.

The presence of methyl groups can also modulate the electronic properties and, consequently, the color of the dye. While direct use of 4-Quinolinamine, 3,5,7-trimethyl- as a dye is not documented, its structure suggests it could be a valuable intermediate in the synthesis of new colorants. For example, it could be diazotized and coupled with other aromatic compounds to produce azo dyes. The specific substitution pattern might lead to dyes with unique shades and improved properties such as lightfastness or solubility in different media. A related isomer, 4-Quinolinamine, 2,5,7-trimethyl-, has been noted for its potential in dye synthesis. cymitquimica.com

| Structural Feature | Potential Impact on Dye Properties |

| Quinoline Core | Provides the basic chromophoric system. |

| 4-Amino Group | Acts as a strong auxochrome, enhancing color. |

| 3,5,7-Trimethyl Groups | Can cause a bathochromic (red) or hypsochromic (blue) shift in absorption and can improve solubility and stability. |

Use in Polymer Chemistry as Monomers or Additives

The functional amino group of 4-Quinolinamine, 3,5,7-trimethyl- allows it to be potentially used as a monomer in polymerization reactions. For example, it could react with difunctional compounds like diacyl chlorides or diisocyanates to form polyamides or polyureas, respectively. The rigid quinoline unit incorporated into the polymer backbone would likely enhance the thermal stability and mechanical properties of the resulting material.

Alternatively, it could be used as an additive in existing polymers. Its aromatic structure might impart flame-retardant properties, or it could act as a stabilizer by quenching reactive species that lead to polymer degradation. The specific applications would depend on the compatibility of the quinoline derivative with the polymer matrix and the desired final properties of the material.

Catalytic Applications in Organic Transformations

While less common than their use as ligands, some quinoline derivatives can exhibit catalytic activity. The nitrogen atom in the quinoline ring can act as a Lewis base, and the amino group can also participate in catalytic cycles. It is conceivable that 4-Quinolinamine, 3,5,7-trimethyl- or its metal complexes could catalyze certain organic reactions. For instance, it could potentially act as an organocatalyst in reactions that benefit from a basic, sterically hindered amine. However, there is no specific research to date demonstrating the catalytic applications of this particular compound.

Sensing Applications in Chemical or Environmental Monitoring

The fluorescence properties of many quinoline derivatives make them attractive candidates for chemical sensors. The fluorescence of a quinoline compound can be sensitive to its local environment, such as pH or the presence of metal ions. The amino group and the nitrogen atom of the quinoline ring can act as binding sites for analytes. Upon binding, the electronic structure of the molecule can be perturbed, leading to a change in its fluorescence intensity or wavelength, which can be detected.

The specific substitution pattern of 4-Quinolinamine, 3,5,7-trimethyl- would influence its photophysical properties and its selectivity towards certain analytes. While the sensing capabilities of this exact molecule have not been explored, the broader class of 4-aminoquinolines holds promise for the development of new fluorescent chemosensors for environmental or industrial monitoring.

Future Research Directions and Open Questions

Emerging Synthetic Strategies for Highly Substituted Quinolinamines

The synthesis of the quinoline (B57606) core is well-established through classic name reactions like the Skraup, Combes, and Friedländer syntheses. nih.gov However, the demand for structurally complex and precisely substituted quinolines, such as 4-Quinolinamine, 3,5,7-trimethyl-, necessitates the development of more sophisticated and efficient synthetic strategies. Future research is trending towards catalytic systems that offer high yields and regioselectivity under milder conditions.

Emerging strategies that warrant investigation for the synthesis of highly substituted quinolinamines include:

Metal-Catalyzed Reactions: Research has demonstrated the efficacy of transition metals in constructing the quinoline scaffold. Nickel-catalyzed methods for producing polysubstituted quinolines from α-2-aminoaryl alcohols represent a promising avenue. ijresm.com Similarly, copper-catalyzed reactions using N-heterocyclic carbene complexes and cobalt-catalyzed electrophilic amination of anthranils provide alternative, mild approaches to quinoline synthesis. nih.gov Adapting these catalytic systems for the specific substitution pattern of 3,5,7-trimethyl-4-quinolinamine could lead to more efficient and scalable production routes.

Indirect Friedländer Synthesis: Traditional Friedländer synthesis can be limited by the stability of reactants. Indirect strategies, which utilize catalytic dehydrogenation or employ mild oxidants like dimethyl sulfoxide (B87167) (DMSO), offer pathways to quinolines from more stable precursors such as 2-aminobenzyl alcohols and substituted acetophenones. nih.gov

Advanced Mechanistic Investigations of Novel Reactions

While the general mechanisms of classic quinoline syntheses are understood, the novel catalytic reactions proposed for creating highly substituted analogues present significant open questions. A deep mechanistic understanding is crucial for optimizing reaction conditions, improving yields, and controlling selectivity.

Future research should focus on:

Elucidating Catalytic Cycles: For the nickel, copper, and cobalt-based systems, detailed investigations are needed to map out the complete catalytic cycles. This involves identifying the active catalytic species, intermediate structures, and rate-determining steps.

Computational Modeling: Quantum mechanics calculations, such as Density Functional Theory (DFT), can be employed to model reaction pathways, calculate transition state energies, and predict the influence of different ligands and substrates on reaction outcomes.

Experimental Probes: Kinetic studies, isotope labeling experiments, and in-situ spectroscopic monitoring can provide empirical evidence to validate or refine computationally derived mechanisms. Understanding the precise interplay of electrophilic and nucleophilic substitution steps within these novel reactions is a key objective. ijresm.com

Exploration of Untapped Biological Targets and Pathways (Non-Clinical)

The quinoline scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a vast range of biological activities, including anticancer, antimicrobial, anti-inflammatory, antiviral, and anticonvulsant properties. ijresm.comnih.gov However, the specific biological profile of 4-Quinolinamine, 3,5,7-trimethyl- is largely uncharted territory. A primary direction for future research is the systematic screening of this compound against a wide array of non-clinical biological targets to uncover its therapeutic potential.

Key areas for exploration include:

Anticancer Activity: Quinoline derivatives have been shown to inhibit various targets in cancer cells, including tubulin polymerization, lactate (B86563) dehydrogenase, and protein kinases like RhoA/ROCK. mdpi.com

Anti-inflammatory Effects: Substituted quinolines have been identified as inhibitors of key inflammatory mediators such as cyclooxygenase (COX), phosphodiesterase 4 (PDE4), and tumour necrosis factor-α converting enzyme (TACE). researchgate.netnih.gov

Neurodegenerative Disease Targets: In the context of Alzheimer's disease, quinoline hybrids have been designed to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). researchgate.net

Antimicrobial Action: The quinoline core is central to many antibacterial and antimalarial drugs. ijresm.commdpi.com Potential targets include microbial enzymes like DNA gyrase or the lactate dehydrogenase of parasites such as Plasmodium falciparum. nih.gov

| Therapeutic Area | Potential Molecular Target | Reference |

|---|---|---|

| Oncology | Tubulin, Lactate Dehydrogenase, Pyruvate Kinase, RhoA/ROCK | mdpi.com |

| Inflammation | COX, PDE4, TACE | researchgate.netnih.gov |

| Neurodegeneration | AChE, BuChE | researchgate.net |

| Infectious Disease | DNA Gyrase, P. falciparum Lactate Dehydrogenase | ijresm.comnih.gov |

Development of Next-Generation Analogues with Tuned Properties

Once baseline biological activity is established, the next logical step is the rational design of next-generation analogues of 4-Quinolinamine, 3,5,7-trimethyl- with optimized or "tuned" properties. This involves synthetic modification of the parent structure to enhance potency, selectivity, and pharmacokinetic profiles.

Future research should pursue several design strategies:

Side-Chain and Ring Substituent Modification: As demonstrated with 4-aminoquinoline (B48711) antimalarials, modifications to both the amino side chain and substitutions on the quinoline ring can have a profound impact on activity and metabolic stability. nih.gov For instance, altering alkyl groups on the side-chain nitrogen can influence inhibition of metabolic enzymes like CYP2D6. nih.gov

Hybrid Molecule Design: Combining the 4-quinolinamine scaffold with other pharmacologically active moieties can create hybrid molecules with multi-target activity. mdpi.com An example is the fusion of quinolines with a triazole system to enhance anticancer effects. mdpi.com

Structure-Activity Relationship (SAR) Studies: A systematic synthesis and testing of a library of analogues is crucial. By varying the methyl group positions (3, 5, and 7) or replacing them with other functional groups, a detailed SAR can be constructed to guide the design of more potent compounds.

| Modification Strategy | Objective | Example from Literature | Reference |

|---|---|---|---|

| Alter Side-Chain Alkyl Groups | Improve metabolic half-life, reduce CYP inhibition | Secondary amine versions of 4-aminoquinolines showed less CYP2D6 inhibition. | nih.gov |